N-(2-fluorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolotriazine core, followed by the introduction of the 2-fluorophenyl and 4-methoxyphenyl groups. Key steps include:
Formation of the Triazolotriazine Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the 2-fluorophenyl group through nucleophilic substitution.
Acylation: Attachment of the acetamide moiety via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(2-FLUOROPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-FLUOROPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE
- **N-(2-CHLOROPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE
- **N-(2-BROMOPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N-(2-FLUOROPHENYL)-2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H15FN6O3S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15FN6O3S/c1-29-12-8-6-11(7-9-12)16-17(28)22-18-23-24-19(26(18)25-16)30-10-15(27)21-14-5-3-2-4-13(14)20/h2-9H,10H2,1H3,(H,21,27)(H,22,23,28) |
InChI Key |
TZADAQFXAFABTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)NC2=O |
Origin of Product |
United States |
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